![molecular formula C12H14 B13806401 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene CAS No. 62025-02-9](/img/structure/B13806401.png)
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C12H14. It is a bicyclic structure with a unique arrangement of carbon atoms, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene typically involves the reaction of bicyclo[3.2.1]octa-2,6-diene with suitable alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: A related compound with a similar bicyclic structure but lacking the methylidene group.
Bicyclo[3.2.1]oct-2-ene: Another similar compound with slight variations in the carbon framework.
Uniqueness
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene is unique due to its specific arrangement of carbon atoms and the presence of the methylidene group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
62025-02-9 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-9(2)7-11-5-3-10-4-6-12(11)8-10/h3-6,10,12H,8H2,1-2H3 |
InChI Key |
MFEWYSQFZBNDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1C=CC2CC1C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
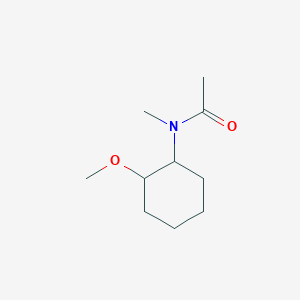
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
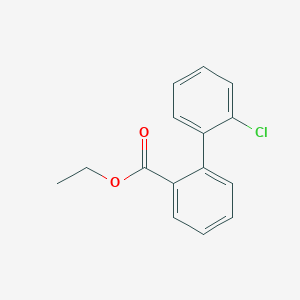
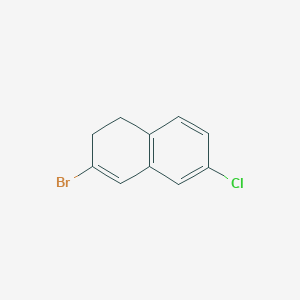
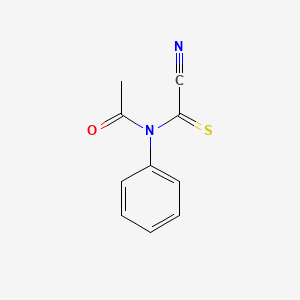
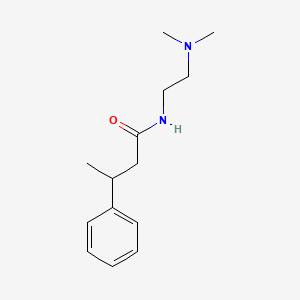
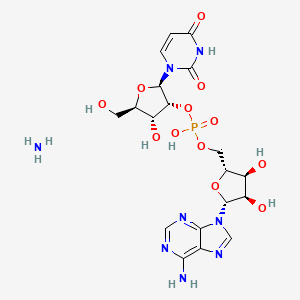
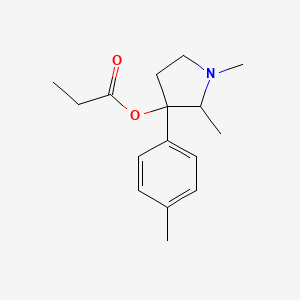
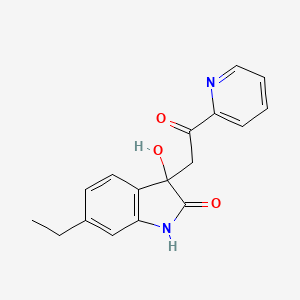
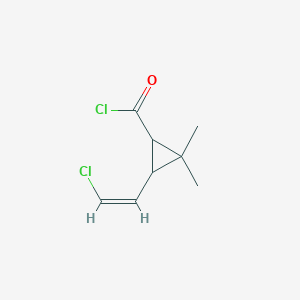
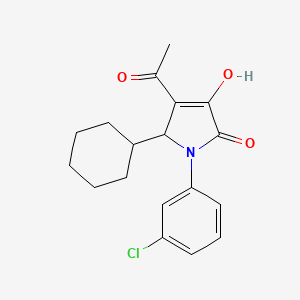
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
